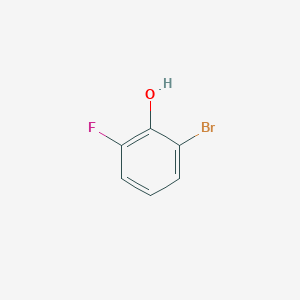

2-Bromo-6-fluorophenol

描述

2-Bromo-6-fluorophenol is an organic compound with the molecular formula C6H4BrFO. It is a colorless to pale yellow solid that is soluble in organic solvents such as ether and dichloromethane. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

属性

IUPAC Name |

2-bromo-6-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrFO/c7-4-2-1-3-5(8)6(4)9/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNFDDDWPODPCHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00381366 | |

| Record name | 2-BROMO-6-FLUOROPHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2040-89-3 | |

| Record name | 2-Bromo-6-fluorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2040-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-BROMO-6-FLUOROPHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-6-fluorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.235.616 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Photoredox-Catalyzed Fluorination

The most widely documented method for synthesizing 2-bromo-6-fluorophenol involves photoredox catalysis , which combines Selectfluor as the fluorinating agent and eosin Y as a metal-free photocatalyst. This approach, developed by Zhejiang University of Technology (CN110950739), exemplifies green chemistry principles by avoiding harsh reagents and enabling room-temperature reactions.

Reaction Protocol

- Substrate Preparation : 1 mmol of 2-bromo-phenol is dissolved in 4 mL of 10% acetic acid.

- Reagent Addition : 1.5 mmol Selectfluor and 0.05 mmol eosin Y are introduced.

- Irradiation : The mixture is irradiated with a 12 W blue LED at 20°C for 6 hours.

- Work-Up : Saturated NaCl is added, followed by chloromethane extraction, drying (Na₂SO₄), and solvent evaporation.

- Purification : Silica gel column chromatography (ethyl acetate/petroleum ether, 1:9) yields 74% pure product.

Key Advantages

- Regioselectivity : Fluorination occurs exclusively at the 6-position due to radical stabilization by the bromine substituent.

- Sustainability : Water and acetic acid serve as eco-friendly solvents, minimizing waste.

- Efficiency : Moderate yields (74%) with >99% purity after purification.

Data Table: Photoredox Fluorination Parameters

| Parameter | Value |

|---|---|

| Substrate | 2-Bromo-phenol |

| Fluorinating Agent | Selectfluor (1.5 mmol) |

| Catalyst | Eosin Y (0.05 mmol) |

| Solvent | Acetic acid/Water (10%) |

| Light Source | 12 W Blue LED |

| Time | 6 hours |

| Yield | 74% |

| Purity | >99% (post-column) |

Mechanistic Insights

The reaction proceeds via a radical pathway initiated by eosin Y under blue light:

- Photoexcitation : Eosin Y absorbs light, transitioning to an excited state (eosin Y*).

- Electron Transfer : Eosin Y* transfers an electron to Selectfluor, generating a fluorine radical (F- ) and oxidizing eosin Y.

- Hydrogen Abstraction : F- abstracts a hydrogen atom from 2-bromo-phenol, forming a phenoxy radical.

- Radical Recombination : The phenoxy radical couples with another F- , yielding this compound.

Regioselectivity Control

The bromine at position 2 stabilizes the intermediate radical through resonance, directing fluorination to the 6-position. Computational studies suggest that the hydroxyl group’s electron-donating effect further enhances radical stability at this site.

Industrial Scalability and Challenges

The photoredox method is scalable but faces hurdles:

- Cost : Selectfluor and eosin Y are expensive compared to classical reagents.

- Equipment : Blue LED setups require specialized infrastructure.

- Yield Optimization : Competing side reactions (e.g., over-fluorination) limit yields to ~74%.

Proposed Improvements

- Catalyst Recycling : Immobilizing eosin Y on solid supports could reduce costs.

- Flow Chemistry : Continuous reactors may enhance light penetration and reaction uniformity.

化学反应分析

Types of Reactions: 2-Bromo-6-fluorophenol undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the bromine or fluorine atom is replaced by other nucleophiles.

Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

Coupling Reactions: Palladium catalysts and boronic acids are typically employed.

Major Products:

Substitution Reactions: Products include various substituted phenols.

Oxidation Reactions: Products include quinones.

Coupling Reactions: Products include biaryl compounds.

科学研究应用

Organic Synthesis

2-Bromo-6-fluorophenol serves as a versatile building block in organic synthesis. It can undergo various reactions, including:

- Grignard Reactions: This compound can react with Grignard reagents to form new carbon-carbon bonds, facilitating the introduction of various functional groups.

- Fries Rearrangement: Under Lewis acid catalysis, it can undergo rearrangement to migrate acyl groups within the molecule.

- Metalation Reactions: This compound can participate in metalation reactions, allowing for the formation of metalated intermediates useful in further synthetic transformations .

Semiconductor Materials

This compound is utilized in the synthesis of semiconducting materials for organic electronics, including:

- Organic Light Emitting Diodes (OLEDs): It acts as a fluorophore, contributing to the efficiency of deep-blue OLEDs.

- Organic Photovoltaics (OPVs): The compound is used in the fabrication of materials that enhance charge transport and device performance.

- Perovskite Solar Cells: It functions as an interfacial modulator, improving the band structure at interfaces through noncovalent interactions with perovskite materials .

| Application | Description |

|---|---|

| OLEDs | Used as a fluorophore for efficient light emission. |

| OPVs | Enhances charge transport properties. |

| Perovskite Solar Cells | Improves interface stability and performance. |

Research has indicated that this compound possesses significant biological activities:

- Antimicrobial Properties: It exhibits notable antimicrobial effects against various pathogens, showing higher fungicidal activity compared to other phenolic compounds.

- Pharmacological Potential: Preliminary studies suggest potential therapeutic applications in treating neurodegenerative diseases like Huntington’s disease .

- Fungicidal Activity: In comparative studies against phytopathogens, this compound demonstrated superior efficacy in inhibiting fungal growth compared to its analogs.

- Toxicological Studies: The compound's toxicity was assessed on mammalian sub-mitochondrial particles, revealing a structure-toxicity relationship that could inform safety evaluations in agricultural applications.

| Biological Activity | Findings |

|---|---|

| Antimicrobial | Effective against bacteria and fungi. |

| Toxicological Effects | Varies across organisms; relevant for environmental safety assessments. |

作用机制

The mechanism of action of 2-Bromo-6-fluorophenol involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes or receptors, leading to its therapeutic effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivatives formed from this compound .

相似化合物的比较

- 2-Bromo-4-fluorophenol

- 2-Bromo-5-fluorophenol

- 2-Bromo-3-fluorophenol

Comparison: 2-Bromo-6-fluorophenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions. For instance, the position of the bromine and fluorine atoms can influence the compound’s ability to participate in nucleophilic substitution reactions and its overall stability .

生物活性

2-Bromo-6-fluorophenol is a halogenated phenolic compound that has garnered attention in various fields, including medicinal chemistry, environmental science, and agricultural applications. Its unique structural features contribute to its diverse biological activities, making it a subject of interest for researchers exploring its potential therapeutic and ecological implications.

Chemical Structure and Properties

The molecular formula of this compound is C6H4BrF, which consists of a phenolic ring substituted with bromine and fluorine atoms. This configuration influences its chemical reactivity and biological interactions.

This compound exhibits its biological activity primarily through interactions with various biomolecules:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites or allosteric sites, leading to altered biochemical pathways. This inhibition can affect metabolic processes and signal transduction pathways.

- Gene Expression Modulation : It has been shown to influence the expression of genes associated with cellular metabolism and stress responses, potentially through interactions with transcription factors .

Biological Activities

Research indicates that this compound possesses several notable biological activities:

- Antimicrobial Activity : Studies have demonstrated that this compound exhibits significant antimicrobial properties against various pathogens, including bacteria and fungi. For instance, it has shown higher fungicidal activity compared to other phenolic compounds in agricultural applications .

- Toxicological Effects : The compound's toxicity profile varies across different organisms. It has been assessed for its effects on mammalian sub-mitochondrial particles, revealing a correlation between its structure and toxicity levels .

- Pharmacological Potential : Preliminary investigations suggest that derivatives of this compound may have therapeutic potential in treating certain diseases, including neurodegenerative disorders like Huntington’s disease.

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Fungicidal Activity : In a comparative study, this compound was tested against common phytopathogens. Results indicated that it exhibited a higher efficacy in inhibiting fungal growth compared to 4-fluorophenol, making it a promising candidate for agricultural fungicides .

- Environmental Impact : Research on the occurrence of halogenated phenols in drinking water has raised concerns about their transformation products and potential toxicity. The study found that this compound could undergo transformations that lead to more toxic compounds in aquatic environments .

The biochemical properties of this compound include:

| Property | Value |

|---|---|

| Molecular Weight | 191.00 g/mol |

| LogP (octanol-water) | 3.95 |

| Solubility | Soluble in organic solvents; limited solubility in water |

| pKa | Approximately 9.5 |

These properties suggest that the compound may exhibit good bioavailability while also being hydrophobic enough to interact with cellular membranes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。